1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylated pyrimidine ring, and a thiol group
Mechanism of Action
Target of Action
The primary target of 1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is the enzyme urease . Urease is an amidohydrolase enzyme that plays a significant role in various health conditions, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
The compound interacts with urease, inhibiting its activityIt’s known that the thiourea skeleton, which is present in the compound, plays a vital role in pharmaceutical chemistry .
Result of Action
The compound has been found to be a potent inhibitor of urease. In in-vitro enzyme inhibitory activity tests against jack bean urease (JBU), the compound showed significant anti-urease activity, with an inhibitory activity IC50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol plays a significant role in biochemical reactions, particularly as a urease inhibitor. Urease is an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, a process that can lead to various pathological conditions . The compound interacts with urease by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential therapeutic applications in treating urease-related disorders .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibitory effect on urease can lead to reduced ammonia production, which in turn affects cellular pH and metabolic processes . Additionally, it may impact gene expression related to urease activity and other metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly urease. The compound binds to the active site of urease, inhibiting its enzymatic activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the hydrolysis of urea . Additionally, the compound may exert its effects through enzyme inhibition or activation and changes in gene expression related to urease activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against urease . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to urease activity. The compound interacts with enzymes and cofactors involved in the hydrolysis of urea, modulating metabolic flux and metabolite levels . Its inhibitory effect on urease can lead to changes in the levels of ammonia and other metabolites, impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters, facilitating its distribution to target sites . Additionally, binding proteins may play a role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy as a urease inhibitor .
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloro-2-methylbenzaldehyde with urea and acetone under acidic conditions to form the pyrimidine ring. The thiol group is introduced through subsequent reactions involving thiourea or other sulfur-containing reagents. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other dihydropyrimidine derivatives and thiol-containing compounds. Similar compounds include:
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: Lacks the thiol group, which may affect its reactivity and biological activity.
1-(3-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thione: Contains a thione group instead of a thiol, which can alter its chemical properties and interactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with different structural and functional properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-10(14)5-4-6-11(9)16-8-7-13(2,3)15-12(16)17/h4-8H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGOUGVYVIRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.